molecular formula C13H20N2 B2717463 5-Methyl-2-(3-methyl-1-piperidinyl)aniline CAS No. 946684-73-7

5-Methyl-2-(3-methyl-1-piperidinyl)aniline

Cat. No.: B2717463
CAS No.: 946684-73-7
M. Wt: 204.317
InChI Key: SCFSIFALKXHKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(3-methyl-1-piperidinyl)aniline is a chemical compound with the CAS Number: 946684-73-7 and a molecular weight of 204.32 . Its IUPAC name is this compound .


Molecular Structure Analysis

The linear formula of this compound is C13H20N2 . The InChI code is 1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3 .

Scientific Research Applications

Catalysis in Synthesis

Acidic Ionic Liquids in Piperidine Derivatives Synthesis : Acidic ionic liquids are utilized as catalysts for the one-pot, diastereoselective synthesis of highly functionalized piperidine derivatives from aromatic aldehydes, substituted anilines, and ethyl/methyl acetoacetate. This method demonstrates the versatility of acidic ionic liquids in facilitating complex reactions, highlighting a potential application area for similar compounds (Shaterian & Azizi, 2013).

Pharmaceutical Intermediate Synthesis

Optimized Synthesis of Key Pharmaceutical Intermediates : The efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the production of new generation narcotic analgesics, showcases the utility of piperidine and aniline derivatives in pharmaceutical manufacturing (Kiricojevic et al., 2002).

Antimicrobial and Anticancer Activity

Antimicrobial and Anticancer Compounds : Research into piperidine and aniline derivatives has led to the development of compounds with significant antimicrobial and anticancer activities. This includes the synthesis of quinolone-based s-triazines with promising antibacterial and antifungal properties (Patel et al., 2011), and the creation of aniline derivatives with in vitro anticancer activity against various human cells (Subhash & Bhaskar, 2021).

Green Chemistry Applications

Green Synthesis of Piperidine Derivatives : The use of oxalic acid dihydrate as a catalyst for the one-pot synthesis of highly functionalized piperidines from aromatic aldehydes, anilines, and β-ketoesters exemplifies the application of green chemistry principles in the synthesis of complex molecules (Sajadikhah et al., 2012).

Properties

IUPAC Name

5-methyl-2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFSIFALKXHKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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